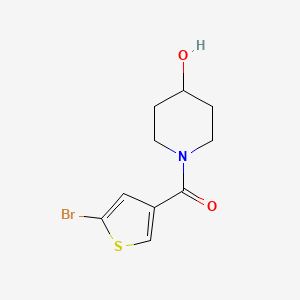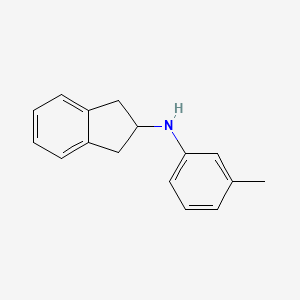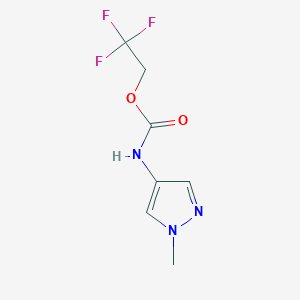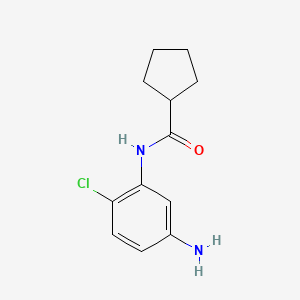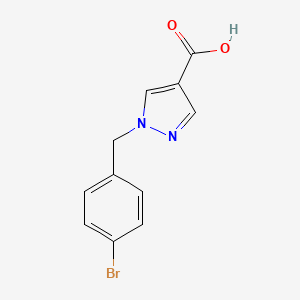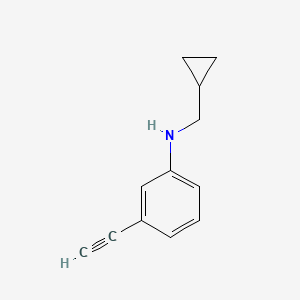
N-(cyclopropylméthyl)-3-éthynylaniline
Vue d'ensemble
Description
N-(cyclopropylmethyl)-3-ethynylaniline is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of an aniline ring, with an ethynyl group at the 3-position of the aniline ring
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-3-ethynylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the area of cancer research.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
N-(cyclopropylmethyl)-3-ethynylaniline is a complex compound with potential biological activity. These enzymes are crucial for bacterial DNA replication, making them effective targets for antibacterial activity .
Mode of Action
Based on the structural similarity to fluoroquinolones, it can be hypothesized that this compound might interact with its targets by inhibiting their function, thereby preventing bacterial dna replication
Biochemical Pathways
For instance, they can be synthesized through two major pathways involving an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Pharmacokinetics
Compounds with similar structures, such as fluoroquinolones, are known for their excellent tissue penetration and broad-spectrum activity
Action Environment
The action, efficacy, and stability of N-(cyclopropylmethyl)-3-ethynylaniline could be influenced by various environmental factors. For instance, soil properties and geo-climatic factors have been found to significantly influence the biosynthesis and stability of essential oils, which are complex mixtures of organic compounds . Similarly, these factors might also influence the action of N-(cyclopropylmethyl)-3-ethynylaniline.
Analyse Biochimique
Biochemical Properties
N-(cyclopropylmethyl)-3-ethynylaniline plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclopropanases, enzymes that facilitate the formation of cyclopropane rings in natural products . These interactions are crucial for the compound’s biological activity, as the cyclopropane ring is essential for its function. Additionally, N-(cyclopropylmethyl)-3-ethynylaniline may interact with other enzymes involved in the biosynthesis of natural products, influencing their activity and stability.
Cellular Effects
N-(cyclopropylmethyl)-3-ethynylaniline has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of G-protein coupled receptors (GPCRs), leading to changes in cell signaling and downstream effects on gene expression . These changes can impact cellular metabolism, affecting the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of N-(cyclopropylmethyl)-3-ethynylaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of natural products, leading to changes in the production of these compounds . Additionally, N-(cyclopropylmethyl)-3-ethynylaniline can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(cyclopropylmethyl)-3-ethynylaniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-(cyclopropylmethyl)-3-ethynylaniline is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity and effectiveness . Long-term studies in vitro and in vivo have demonstrated that the compound can have lasting effects on cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of N-(cyclopropylmethyl)-3-ethynylaniline vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of N-(cyclopropylmethyl)-3-ethynylaniline can result in toxic or adverse effects, including cellular damage and altered physiological function.
Metabolic Pathways
N-(cyclopropylmethyl)-3-ethynylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound can affect metabolic flux and metabolite levels, altering the production and utilization of energy within the cell . Enzymes involved in the biosynthesis of natural products, such as cyclopropanases, play a crucial role in the metabolism of N-(cyclopropylmethyl)-3-ethynylaniline, influencing its stability and activity.
Transport and Distribution
The transport and distribution of N-(cyclopropylmethyl)-3-ethynylaniline within cells and tissues are essential for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence the localization and accumulation of N-(cyclopropylmethyl)-3-ethynylaniline, affecting its activity and effectiveness. Additionally, the compound’s distribution within tissues can impact its overall biological activity and potential therapeutic applications.
Subcellular Localization
N-(cyclopropylmethyl)-3-ethynylaniline’s subcellular localization is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s activity, stability, and interactions with other biomolecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-3-ethynylaniline typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethyl bromide with aniline in the presence of a base such as sodium hydride.
Introduction of the ethynyl group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where 3-bromoaniline is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for N-(cyclopropylmethyl)-3-ethynylaniline would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(cyclopropylmethyl)-3-ethynylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Nitro and sulfonyl derivatives of N-(cyclopropylmethyl)-3-ethynylaniline.
Comparaison Avec Des Composés Similaires
N-(cyclopropylmethyl)-3-ethynylaniline can be compared with other similar compounds, such as:
N-(cyclopropylmethyl)-aniline: Lacks the ethynyl group, resulting in different reactivity and binding properties.
3-ethynylaniline: Lacks the cyclopropylmethyl group, affecting its hydrophobic interactions and overall binding affinity.
N-(cyclopropylmethyl)-3-bromoaniline:
The uniqueness of N-(cyclopropylmethyl)-3-ethynylaniline lies in its combination of the cyclopropylmethyl and ethynyl groups, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-3-ethynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-10-4-3-5-12(8-10)13-9-11-6-7-11/h1,3-5,8,11,13H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLLPVRGQXCGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Bromophenyl)sulfanyl]propan-1-ol](/img/structure/B1386287.png)

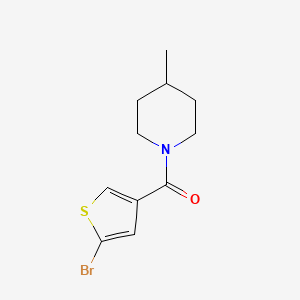
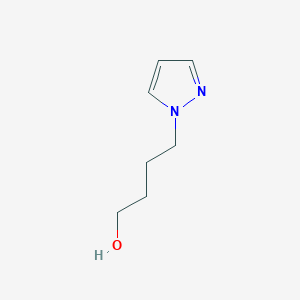
![potassium 2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetate](/img/structure/B1386299.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid](/img/structure/B1386300.png)

